molecular formula C16H12N2O3 B4927254 2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione

2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione

Cat. No.: B4927254
M. Wt: 280.28 g/mol
InChI Key: PXQIWRIRWKSFQA-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to an indene-1,3-dione core, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione typically involves the reaction of 2-methoxyphenylhydrazine with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced hydrazones. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione is unique due to its specific hydrazinylidene and methoxyphenyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(2-methoxyphenyl)hydrazinylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-13-9-5-4-8-12(13)17-18-14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQIWRIRWKSFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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